2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Overview
Description
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a quinoline ring substituted with a boronic ester group. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of 2-methylquinoline. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products
Oxidation: 2-Methyl-8-boronic acid quinoline.
Reduction: 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dihydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is primarily based on its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A boronic ester with an aniline group, used in similar synthetic applications.
Uniqueness
2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to its quinoline ring structure, which imparts specific electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific photophysical properties.
Properties
IUPAC Name |
2-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-10-12-7-6-8-13(14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHVSBPACLBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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